Cas no 2229286-25-1 (4-(pentan-2-yl)-1H-imidazole)

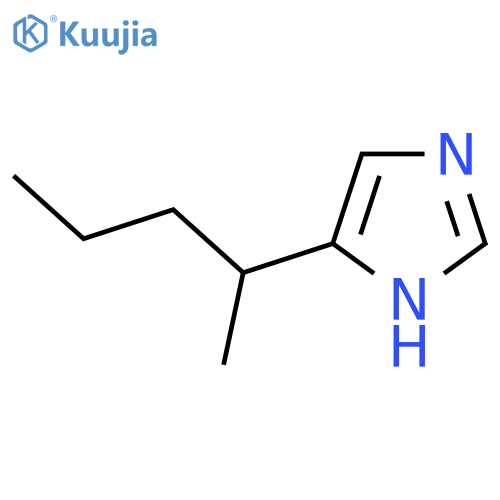

4-(pentan-2-yl)-1H-imidazole structure

商品名:4-(pentan-2-yl)-1H-imidazole

4-(pentan-2-yl)-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 4-(pentan-2-yl)-1H-imidazole

- 2229286-25-1

- EN300-1782669

- SCHEMBL14856399

-

- インチ: 1S/C8H14N2/c1-3-4-7(2)8-5-9-6-10-8/h5-7H,3-4H2,1-2H3,(H,9,10)

- InChIKey: JLUNVYJGKNBUQY-UHFFFAOYSA-N

- ほほえんだ: N1C=NC=C1C(C)CCC

計算された属性

- せいみつぶんしりょう: 138.115698455g/mol

- どういたいしつりょう: 138.115698455g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 93.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 28.7Ų

4-(pentan-2-yl)-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1782669-5.0g |

4-(pentan-2-yl)-1H-imidazole |

2229286-25-1 | 5g |

$3770.0 | 2023-05-23 | ||

| Enamine | EN300-1782669-1.0g |

4-(pentan-2-yl)-1H-imidazole |

2229286-25-1 | 1g |

$1299.0 | 2023-05-23 | ||

| Enamine | EN300-1782669-0.5g |

4-(pentan-2-yl)-1H-imidazole |

2229286-25-1 | 0.5g |

$1247.0 | 2023-09-19 | ||

| Enamine | EN300-1782669-5g |

4-(pentan-2-yl)-1H-imidazole |

2229286-25-1 | 5g |

$3770.0 | 2023-09-19 | ||

| Enamine | EN300-1782669-0.1g |

4-(pentan-2-yl)-1H-imidazole |

2229286-25-1 | 0.1g |

$1144.0 | 2023-09-19 | ||

| Enamine | EN300-1782669-0.25g |

4-(pentan-2-yl)-1H-imidazole |

2229286-25-1 | 0.25g |

$1196.0 | 2023-09-19 | ||

| Enamine | EN300-1782669-2.5g |

4-(pentan-2-yl)-1H-imidazole |

2229286-25-1 | 2.5g |

$2548.0 | 2023-09-19 | ||

| Enamine | EN300-1782669-1g |

4-(pentan-2-yl)-1H-imidazole |

2229286-25-1 | 1g |

$1299.0 | 2023-09-19 | ||

| Enamine | EN300-1782669-10g |

4-(pentan-2-yl)-1H-imidazole |

2229286-25-1 | 10g |

$5590.0 | 2023-09-19 | ||

| Enamine | EN300-1782669-10.0g |

4-(pentan-2-yl)-1H-imidazole |

2229286-25-1 | 10g |

$5590.0 | 2023-05-23 |

4-(pentan-2-yl)-1H-imidazole 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

2229286-25-1 (4-(pentan-2-yl)-1H-imidazole) 関連製品

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量